molecular formula C13H26N4O2 B1593746 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol CAS No. 32610-77-8

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol

Cat. No.: B1593746
CAS No.: 32610-77-8
M. Wt: 270.37 g/mol
InChI Key: NBZZTGGDZKVWPZ-UHFFFAOYSA-N
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Description

Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol is a complex polymer formed through the reaction of formaldehyde with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol typically involves the reaction of formaldehyde with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the polymerization process. The reaction temperature is maintained at around 60-80°C to ensure optimal polymerization .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to ensure consistent quality and yield of the polymer. The final product is then purified and processed into various forms for different applications .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol involves its interaction with various molecular targets and pathways. The polymer can form cross-links with proteins and other biomolecules, affecting their structure and function. This property is particularly useful in applications such as drug delivery and medical devices, where controlled release and targeted delivery are essential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol in the polymer provides distinct properties such as enhanced stability, specific reactivity, and tailored applications in various fields. This makes it a valuable compound for specialized applications where other similar polymers may not be suitable .

Properties

CAS No.

32610-77-8

Molecular Formula

C13H26N4O2

Molecular Weight

270.37 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol

InChI

InChI=1S/C6H18N4.C6H6O.CH2O/c7-1-3-9-5-6-10-4-2-8;7-6-4-2-1-3-5-6;1-2/h9-10H,1-8H2;1-5,7H;1H2

InChI Key

NBZZTGGDZKVWPZ-UHFFFAOYSA-N

SMILES

C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N

Canonical SMILES

C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N

Key on ui other cas no.

32610-77-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol
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